2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline
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Overview
Description
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to an aniline ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-cyclopropoxyaniline using nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can be reduced to form 2-Cyclopropoxy-N,N-dimethyl-5-aminoaniline using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Reduction: Iron powder, hydrochloric acid.
Substitution: Chlorine, bromine, Lewis acid catalyst.
Major Products Formed:
Reduction: 2-Cyclopropoxy-N,N-dimethyl-5-aminoaniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
- 2-Cyclopropoxy-N,N-dimethyl-2-nitroaniline
- 2-Cyclopropoxy-N,N-dimethyl-4-nitroaniline
- 2-Cyclopropoxy-N,N-dimethyl-6-nitroaniline
Comparison: 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the nitro group at the 5-position on the aniline ring. This positioning can influence the compound’s reactivity and biological activity compared to its isomers. For example, the 2-nitro and 4-nitro isomers may exhibit different chemical and biological properties due to variations in electronic and steric effects .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)10-7-8(13(14)15)3-6-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
XUUVWRHFJQSRIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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